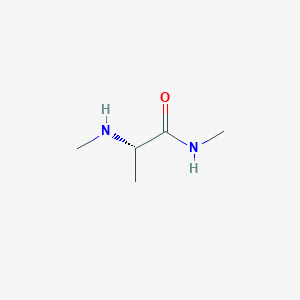

N,N~2~-Dimethyl-L-alaninamide

Description

N,N~2~-Dimethyl-L-alaninamide is a synthetic alaninamide derivative characterized by dimethylation at the amino group of the L-alaninamide backbone. This compound is structurally analogous to N,N-Dimethyl-L-alanine (C₅H₁₁NO₂, average mass 117.148 g/mol, CAS 2812-31-9) but replaces the carboxylic acid (-COOH) with a carboxamide (-CONH₂) group . Such modifications influence its physicochemical properties, reactivity, and biological interactions, making it relevant in pharmaceutical and biochemical research.

Properties

CAS No. |

82597-80-6 |

|---|---|

Molecular Formula |

C5H12N2O |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(2S)-N-methyl-2-(methylamino)propanamide |

InChI |

InChI=1S/C5H12N2O/c1-4(6-2)5(8)7-3/h4,6H,1-3H3,(H,7,8)/t4-/m0/s1 |

InChI Key |

GFQCCPONSFHKMZ-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC)NC |

Canonical SMILES |

CC(C(=O)NC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-methyl-2-(methylamino)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (S)-2-amino-2-methylpropanamide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of (2S)-N-methyl-2-(methylamino)propanamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-methyl-2-(methylamino)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an amine.

Substitution: The products depend on the nucleophile used, resulting in various substituted amides.

Scientific Research Applications

(2S)-N-methyl-2-(methylamino)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2S)-N-methyl-2-(methylamino)propanamide exerts its effects involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. The pathways involved can include modulation of neurotransmitter release or inhibition of inflammatory mediators.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The dimethyl substitution on the amino group distinguishes N,N~2~-Dimethyl-L-alaninamide from related compounds. Key comparisons include:

Key Observations :

Biological Activity

N,N-Dimethyl-L-alaninamide is a compound that has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of N,N-Dimethyl-L-alaninamide, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

N,N-Dimethyl-L-alaninamide belongs to the class of amino acid derivatives, specifically alanine derivatives. Its chemical formula is , featuring two methyl groups attached to the nitrogen atom, which significantly influences its biological activity and interactions.

| Property | Value |

|---|---|

| Molecular Weight | 117.1463 g/mol |

| Chemical Formula | C₅H₁₁N₂O |

| IUPAC Name | (2S)-2-(dimethylamino)propanoic acid |

| CAS Number | 82597-80-6 |

The mechanism of action for N,N-Dimethyl-L-alaninamide involves its interaction with specific molecular targets in biological systems. It is known to bind to various enzymes and proteins, which can alter their activity and influence cellular processes. For instance, it has been shown to interact with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.

Enzyme Interactions

N,N-Dimethyl-L-alaninamide has been explored in studies related to enzyme interactions. It serves as a building block in the synthesis of more complex molecules and has been utilized in research focused on enzyme inhibitors. The compound's structural features allow it to modulate enzyme activity, which can be crucial for therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of N,N-Dimethyl-L-alaninamide:

- Sphingosine Kinase Inhibition : A study investigating sphingosine kinases (SphK1/2) revealed that similar compounds exhibit inhibitory effects on these enzymes, leading to altered levels of sphingosine-1-phosphate (S1P) in cultured cells. Although direct data on N,N-Dimethyl-L-alaninamide are sparse, it suggests a potential pathway for further investigation into its inhibitory properties .

- Cell Proliferation : In vitro studies have shown that compounds structurally related to N,N-Dimethyl-L-alaninamide can affect cell proliferation rates in smooth muscle cells without inducing cytotoxicity. This indicates a potential therapeutic window for applications targeting cellular growth regulation .

- Neuroprotective Effects : Preliminary findings suggest that N,N-Dimethyl-L-alaninamide may have neuroprotective properties through modulation of neurotransmitter systems. Further research is necessary to elucidate these effects fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.